2-(5-Chloro-2-iminopyridin-1-yl)-1-(4-methylphenyl)ethanone;hydrobromide
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Overview
Description
2-(5-Chloro-2-iminopyridin-1-yl)-1-(4-methylphenyl)ethanone;hydrobromide is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with a chlorine atom and an imino group, as well as a phenyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-iminopyridin-1-yl)-1-(4-methylphenyl)ethanone;hydrobromide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloropyridine and an amine.
Substitution Reactions: The chlorine atom is introduced via a substitution reaction, often using reagents like thionyl chloride.
Formation of the Imino Group: The imino group is formed through a reaction with an appropriate amine.
Formation of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-iminopyridin-1-yl)-1-(4-methylphenyl)ethanone;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-iminopyridin-1-yl)-1-(4-methylphenyl)ethanone;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-iminopyridin-1-yl)-1-phenylethanone
- 2-(5-Chloro-2-iminopyridin-1-yl)-1-(4-methoxyphenyl)ethanone
- 2-(5-Chloro-2-iminopyridin-1-yl)-1-(4-chlorophenyl)ethanone
Uniqueness
2-(5-Chloro-2-iminopyridin-1-yl)-1-(4-methylphenyl)ethanone;hydrobromide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs.
Properties
IUPAC Name |
2-(5-chloro-2-iminopyridin-1-yl)-1-(4-methylphenyl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O.BrH/c1-10-2-4-11(5-3-10)13(18)9-17-8-12(15)6-7-14(17)16;/h2-8,16H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZDZJABIJSWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=C(C=CC2=N)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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